4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide
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Overview
Description
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The phthalimide moiety can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Attachment of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the phthalimide intermediate with a sulfonyl chloride derivative in the presence of a base such as pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, potentially leading to the cleavage of the sulfonamide bond.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide would depend on its specific application. For instance:
Antimicrobial Activity: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.
Anti-inflammatory Activity: It could modulate inflammatory pathways by interacting with specific receptors or enzymes.
Anticancer Activity: It might induce apoptosis in cancer cells by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Phthalimide: A precursor in the synthesis of various organic compounds.
Tolylsulfonamide: A compound with similar structural features but different functional groups.
Uniqueness
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide is unique due to its combination of a phthalimide moiety, a tolyl group, and a sulfonamide structure, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-15-5-4-6-17(13-15)23-29(27,28)18-11-9-16(10-12-18)14-24-21(25)19-7-2-3-8-20(19)22(24)26/h2-13,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDCMHLAAPOYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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